molecular formula C23H20N4O3 B12037787 N'-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide

N'-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12037787
M. Wt: 400.4 g/mol
InChI Key: BYSJDTDVXMACPT-LFVJCYFKSA-N
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Description

N’-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a phenylethoxy group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the phenylethoxy group, and the final condensation with furfural to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: The phenylethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce dihydropyrazoles.

Scientific Research Applications

N’-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and pyrazole derivatives.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The phenylethoxy group may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Furylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Furylmethylene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-Furylmethylene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the phenylethoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c28-23(27-24-16-20-7-4-13-29-20)22-15-21(25-26-22)18-8-10-19(11-9-18)30-14-12-17-5-2-1-3-6-17/h1-11,13,15-16H,12,14H2,(H,25,26)(H,27,28)/b24-16+

InChI Key

BYSJDTDVXMACPT-LFVJCYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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